molecular formula C18H19N5O2 B2925297 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034465-27-3

2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2925297
CAS No.: 2034465-27-3
M. Wt: 337.383
InChI Key: VMSQXXCHWPUJFH-UHFFFAOYSA-N
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Description

2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034465-27-3) is a sophisticated organic compound with the molecular formula C18H19N5O2 and a molecular weight of 337.38 g/mol. Its structure is defined by a benzamide core, substituted with a 2-ethoxy group, and linked via a methylene bridge to a pyrazine ring. A key feature of its architecture is the 1-methyl-1H-pyrazol-4-yl moiety attached to the pyrazine, contributing to its potential as a heterocyclic bioactive molecule . Compounds featuring pyrazole and benzamide motifs are of significant interest in medicinal chemistry and drug discovery research. These structures are frequently investigated as protein kinase inhibitors (PKIs) . Kinase inhibitors are a major class of therapeutic agents, with many approved for the treatment of cancer and inflammatory diseases, and they function by modulating critical signal transduction pathways within cells . The structural elements present in this molecule suggest potential for similar research applications, particularly in the development of targeted therapies. For instance, related compounds with pyrazole components have been optimized as potent and selective inhibitors for specific biological targets, demonstrating the value of this chemotype in pharmacological research . This product is intended for non-human research applications only, specifically in fields such as medicinal chemistry, biochemistry, and cell biology. It is supplied for laboratory use and is not classified as a drug, cosmetic, or for any personal use. All necessary quality control procedures are implemented to ensure the compound's identity and purity for research purposes.

Properties

IUPAC Name

2-ethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-16-7-5-4-6-14(16)18(24)21-11-15-17(20-9-8-19-15)13-10-22-23(2)12-13/h4-10,12H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSQXXCHWPUJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, also known by its CAS number 2034465-27-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of approximately 337.38 g/mol. The compound features a benzamide core linked to a pyrazole and pyrazine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₂
Molecular Weight337.38 g/mol
CAS Number2034465-27-3
SMILESCCOc1ccccc1C(=O)NCc1nccnc1c1cnn(c1)C

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide have shown inhibition against various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR .

Case Study:
A study on pyrazole amide derivatives demonstrated that modifications to the pyrazole ring can enhance inhibitory potency against cancer cell proliferation. The presence of electron-donating groups in the para position of the benzamide increased activity against breast cancer cell lines .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, as many pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide production .

Research Findings:
In vitro studies have shown that related pyrazole compounds can significantly reduce lipopolysaccharide (LPS)-induced inflammation in macrophages, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against various bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions .

Case Study:
Another study highlighted the synthesis of novel pyrazole carboxamides that displayed moderate to excellent antifungal activity against a range of phytopathogenic fungi, indicating that structural modifications can lead to enhanced bioactivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide. Key factors influencing its activity include:

  • Substitution Patterns : Variations in substituents on the benzamide or pyrazole rings can significantly alter potency.
  • Electronic Effects : Electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.
  • Steric Hindrance : The spatial arrangement of substituents affects binding affinity to target enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Relevance Reference
2-ethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-09-3) Benzamide 2-ethoxy benzoyl; 3-phenylpyrazole Unknown (structural analog)
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-...phenyl)benzamide Benzamide-quinazoline Quinazoline-amine; trifluoromethyl; 4-methylpiperazine Anticancer (kinase inhibition)
N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide Benzamide-pyrazine 3,5-bis(trifluoromethyl); oxadiazole; cyclopropane Enhanced metabolic stability
Radotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide) Benzamide-pyrimidine Pyrimidine-pyrazine; trifluoromethyl; imidazole Antineoplastic (BCR-ABL1 inhibition)

Key Observations :

  • Pyrazine vs.
  • Substituent Effects : The 2-ethoxy group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in ), which increase lipophilicity but risk hepatotoxicity .
  • Heterocyclic Additions : Oxadiazole () and imidazole () substituents introduce hydrogen-bonding capabilities, critical for target engagement in enzyme inhibition .

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight logP (Predicted) PSA (Ų) Solubility (mg/mL)
Target compound ~397 2.8 90 0.1–1.0
3,5-bis(trifluoromethyl)benzamide (I-3) ~580 4.2 85 <0.01
Radotinib ~635 3.5 120 0.05

Key Observations :

  • The target compound’s lower logP (2.8 vs. 4.2 in ) suggests better aqueous solubility, attributed to the ethoxy group and pyrazine nitrogens .
  • Higher polar surface area (PSA) in radotinib (120 Ų) correlates with reduced cell permeability, a trade-off for improved target specificity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a multi-step synthesis involving cyanopyrazine intermediates and benzamide coupling (e.g., using 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbaldehyde) under basic conditions (e.g., NaOH, triethylamine) has been reported with yields up to 85% for analogous benzamide derivatives. Reaction progress is monitored via TLC and purified using column chromatography .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key methods include:

  • 1H NMR : Pyrazine protons resonate at δ 8.2–8.5 ppm, while the ethoxy group (OCH2CH3) appears as a quartet at δ 1.3–1.5 ppm .
  • IR spectroscopy : Stretching vibrations for the amide C=O bond are observed near 1650 cm⁻¹ .
  • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths (e.g., C-N bond distances in pyrazine rings) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Glucose uptake assays : Rat hepatocyte models measure metabolic activity (e.g., glucokinase activation at 10 mM glucose) .
  • Kinase inhibition assays : Target-specific profiling (e.g., FAK inhibitors) using enzymatic activity measurements at varying compound concentrations .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazine-pyrazole coupling be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, using bulky bases (e.g., DBU) or directing groups (e.g., acetyl) on the pyrazine ring can favor coupling at the 3-position. Computational modeling (DFT) predicts electronic density distribution to guide synthetic design .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray (solid-state) and NMR (solution-state) data may arise from conformational flexibility. Use variable-temperature NMR to study dynamic behavior, and compare with Hirshfeld surface analysis from crystallography to identify intermolecular interactions (e.g., hydrogen bonding) .

Q. How do structural modifications (e.g., trifluoromethyl groups) impact bioactivity?

Substituents like trifluoromethyl enhance metabolic stability and lipophilicity. In analogous compounds, replacing ethoxy with trifluoromethyl increased kinase inhibition potency by 10-fold (IC50 shift from 50 nM to 5 nM) . SAR studies should prioritize substitutions at the benzamide or pyrazine moieties .

Q. What computational tools predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like glucokinase or FAK. For example, pyrazine nitrogen atoms form hydrogen bonds with catalytic lysine residues in kinase domains, as validated by crystallographic data .

Q. How can reaction yields be optimized for scale-up synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalyst screening : Pd/C or CuI enhances coupling efficiency in heterocyclic systems.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for steps like cyclization .

Methodological Considerations

Q. What analytical techniques validate purity for pharmacological studies?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 408.15) .

Q. How are metabolic stability and toxicity profiles evaluated?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and CYP450 inhibition.
  • MTT assays : Assess cytotoxicity in HepG2 or HEK293 cells at concentrations ≥10 µM .

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